

# Application Notes and Protocols: Relmapirazin for In Vivo Measurement of Renal Clearance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Relmapirazin*

Cat. No.: *B610439*

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Relmapirazin** (also known as MB-102 or Lumitrace®) is a fluorescent tracer agent developed for the accurate measurement of glomerular filtration rate (GFR), a key indicator of renal function.<sup>[1][2]</sup> Unlike traditional methods that may involve radioactive isotopes or complex laboratory analyses, **Relmapirazin** is designed for point-of-care assessment.<sup>[1][3]</sup> It is a non-radioactive, non-iodinated pyrazine-based compound that is exclusively excreted by the kidneys.<sup>[4]</sup> Its key attributes include negligible protein binding, no in vivo metabolites, and minimal tubular secretion, making it an ideal tracer for GFR measurement. This document provides detailed application notes and protocols for the use of **Relmapirazin** in conjunction with a transdermal GFR measurement system for in vivo assessment of renal clearance.

### Mechanism of Action

**Relmapirazin**'s mechanism of action for GFR measurement is based on its physiological handling by the kidneys. Following intravenous administration, **Relmapirazin** is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules. This means its clearance from the bloodstream is almost exclusively dependent on the GFR. The rate of its disappearance from circulation is therefore directly proportional to the kidney's filtration capacity. The MediBeacon® Transdermal GFR Measurement System leverages the

fluorescent properties of **Relmapirazin** to non-invasively monitor its clearance from the body through the skin.

## Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies involving **Relmapirazin** for GFR measurement.

Table 1: Comparison of GFR Measurement with **Relmapirazin** and Iohexol

| Parameter                          | Value               | Reference |
|------------------------------------|---------------------|-----------|
| Correlation Coefficient ( $r^2$ )  | 0.99                |           |
| Mean Difference (Bland-Altman)     | -0.7 mL/min         |           |
| Limits of Agreement (Bland-Altman) | -7.0 to +5.6 mL/min |           |

Table 2: Clinical Trial Dosing and Monitoring Parameters

| Parameter                                           | Description                                            | Reference |
|-----------------------------------------------------|--------------------------------------------------------|-----------|
| Dosage (eGFR $\geq$ 70 mL/min/1.73 m <sup>2</sup> ) | 130 mg single intravenous dose                         |           |
| Dosage (eGFR < 70 mL/min/1.73 m <sup>2</sup> )      | 130 mg single intravenous dose                         |           |
| Blood Sample Collection Period                      | 12 to 24 hours                                         |           |
| Fluorescence Measurement Period                     | 12 to 24 hours (or longer for severe renal impairment) |           |

## Experimental Protocols

## Protocol 1: In Vivo GFR Measurement using **Relmapirazin** and the MediBeacon® Transdermal GFR Measurement System

This protocol outlines the key steps for assessing renal clearance in human subjects.

### 1. Subject Preparation:

- Ensure subjects meet all inclusion and exclusion criteria as per the specific study protocol.
- Obtain written informed consent.
- Record baseline characteristics, including age, sex, race, weight, and height.
- Assess estimated GFR (eGFR) from serum creatinine.

### 2. Transdermal Sensor Placement and Background Measurement:

- Place the MediBeacon® TGFR reusable sensor with a disposable adhesive ring on the subject's upper chest.
- Initiate the MediBeacon® Transdermal GFR Measurement System to collect background fluorescence for approximately 20 minutes.

### 3. **Relmapirazin** Administration:

- Administer a single intravenous dose of **Relmapirazin** (e.g., 130 mg).
- The subject dose of **relmapirazin** can also be calculated based on body weight, for instance, 1.5 mg/kg.

### 4. Data and Sample Collection:

- The transdermal system will continuously monitor the fluorescence of **Relmapirazin** as it is cleared from the body.
- Collect serial blood samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120, 180, 240, 300, 360, 480, 600, and 720 minutes post-dose) to determine plasma-derived GFR (pGFR) for comparison.
- Collect urine over the entire study period (e.g., 12 hours) to measure the amount of administered **Relmapirazin** excreted.

### 5. Data Analysis:

- The MediBeacon® system's algorithms will automatically convert the rate of decrease in fluorescence intensity into a transdermal GFR (tGFR) value.

- Analyze plasma samples to determine the concentration of **Relmapirazin** over time and calculate the pGFR using a standard two-compartment pharmacokinetic model.
- Compare the tGFR values with the pGFR values to assess accuracy.

## 6. Safety Monitoring:

- Monitor subjects for any adverse events throughout the study and at a follow-up visit approximately one week later.

## Diagrams



[Click to download full resolution via product page](#)

Caption: Experimental workflow for GFR measurement using **Relmapirazin**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent relmapirazin (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relmapirazin - Wikipedia [en.wikipedia.org]
- 3. Relmapirazin, a new exogenous filtration marker, and more widespread use of measured GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MediBeacon receives regulatory approval to sell the Transdermal GFR System in China - BioSpace [biospace.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Relmapirazin for In Vivo Measurement of Renal Clearance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610439#relmapirazin-for-in-vivo-imaging-of-renal-clearance>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)